methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a bromophenyl group and a methyl ester functional group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate typically involves a multi-step process:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 4-bromobenzoic acid, under acidic conditions to form the benzimidazole core.
Esterification: The carboxyl group on the benzimidazole ring is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Hydrolysis: Formation of 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its bromophenyl group allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its benzimidazole core, which is known for various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The biological activity of methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is primarily attributed to its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects. The bromophenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminophenyl)-3H-benzo[d]imidazole-5-carboxylate: Similar structure but with an amino group instead of a bromine atom.
2-(4-Bromophenyl)-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is unique due to its combination of a bromophenyl group and a methyl ester, which provides distinct reactivity and biological activity compared to its analogs. The bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research
Properties
Molecular Formula |
C15H11BrN2O2 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)10-4-7-12-13(8-10)18-14(17-12)9-2-5-11(16)6-3-9/h2-8H,1H3,(H,17,18) |
InChI Key |
CTFQBWFNYNZXGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.